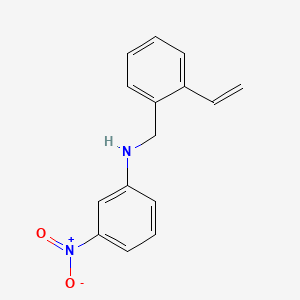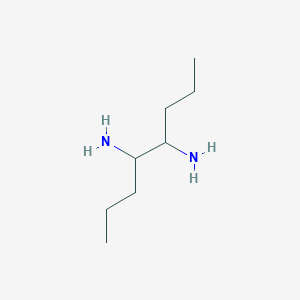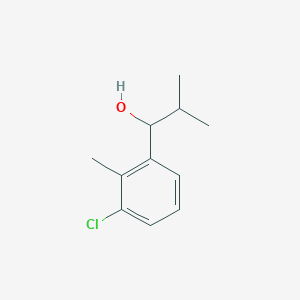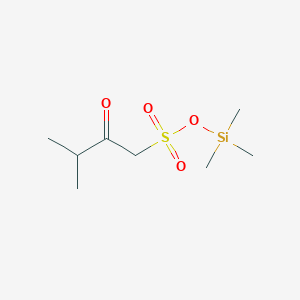
1-Fluoro-2,3-diisopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2,3-diisopropylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a fluorine atom and two isopropyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluoro-2,3-diisopropylbenzene can be synthesized through several methods. One common approach involves the fluorination of 2,3-diisopropylbenzene using a fluorinating agent such as elemental fluorine or a fluorine-containing compound. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires careful monitoring of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoro-2,3-diisopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are utilized.
Major Products Formed:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: Products include partially or fully hydrogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Fluoro-2,3-diisopropylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Fluoro-2,3-diisopropylbenzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include alterations in enzyme activity, receptor binding, or signal transduction processes .
Comparación Con Compuestos Similares
- 1,2-Diisopropylbenzene
- 1,3-Diisopropylbenzene
- 1,4-Diisopropylbenzene
- Fluorobenzene
Comparison: 1-Fluoro-2,3-diisopropylbenzene is unique due to the specific positioning of the fluorine atom and isopropyl groups, which can significantly influence its chemical reactivity and physical properties compared to its isomers and other fluorinated benzenes. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
87591-02-4 |
|---|---|
Fórmula molecular |
C12H17F |
Peso molecular |
180.26 g/mol |
Nombre IUPAC |
1-fluoro-2,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C12H17F/c1-8(2)10-6-5-7-11(13)12(10)9(3)4/h5-9H,1-4H3 |
Clave InChI |
XRRTZGNPIHXBAN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)F)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Triethyl[(2-phenylpropan-2-yl)peroxy]stannane](/img/structure/B14132998.png)






![(E)-N-(3-allyl-6-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B14133038.png)





